4-(Azetidin-3-yl)butanoic acid hydrochloride
Description
4-(Azetidin-3-yl)butanoic acid hydrochloride is a heterocyclic compound featuring a four-membered azetidine ring linked to a butanoic acid backbone via the azetidine’s 3-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
4-(azetidin-3-yl)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c9-7(10)3-1-2-6-4-8-5-6;/h6,8H,1-5H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBCITCGWLRFCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
4-(Azetidin-3-yl)butanoic acid hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe to study biological systems, especially in understanding enzyme-substrate interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism by which 4-(Azetidin-3-yl)butanoic acid hydrochloride exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological system or disease being targeted.
Comparison with Similar Compounds
Pyridazinone Derivatives ()
These compounds share a pyridazinone core substituted with aryl groups and a butanoic acid hydrochloride side chain.
| Compound ID | Substituent(s) | Yield (%) | Melting Point (°C) | Key Spectral Features (IR/NMR) |
|---|---|---|---|---|
| 3b | 2-Fluoro-4-biphenylyl | 53 | 240–244 | NH (3360 cm⁻¹), OH (3000 cm⁻¹), C=O (1720 cm⁻¹) |
| 3c | 4-Chlorophenyl | 55 | 221–223 | NH (3350 cm⁻¹), C=N (1640 cm⁻¹) |
| 3d | 4-Fluorophenyl | 40 | 245–247 | Aromatic H (δ 7.2–7.4 ppm) |
| 3f | 3,5-Bistrifluoromethyl | 70 | 203–205 | CF₃ groups (δ 120–125 ppm in ¹⁹F NMR) |
Key Observations :
- Electron-withdrawing groups (e.g., -CF₃ in 3f) correlate with higher yields (70%) but lower melting points (203–205°C), likely due to reduced crystallinity from steric hindrance .
- Halogenated aryl groups (e.g., 3b, 3c, 3d) increase thermal stability (higher melting points >220°C) but may reduce solubility in nonpolar solvents .
4-(3-Aminophenyl)butanoic Acid Hydrochloride ()
- Structure: Features an aminophenyl group instead of azetidine.
- Its CAS number (1329613-52-6) and synonyms (e.g., AGN-PC-00EOXL) indicate pharmaceutical relevance .
- Contrast : The absence of a heterocyclic ring reduces conformational rigidity compared to azetidine derivatives, possibly affecting binding specificity.
4-(Dimethylamino)butanoic Acid Hydrochloride ()
- Structure: Contains a dimethylamino group (-NMe₂) instead of azetidine.
- Applications: Used in lipid nanoparticle synthesis (e.g., DLin-MC3-DMA analogs for mRNA vaccines) due to its amphiphilic properties .
- Comparison : The tertiary amine in this compound provides stronger basicity (pKa ~8–9) compared to the secondary amine in azetidine derivatives, influencing pH-dependent solubility and drug delivery efficiency .
Piperidine and Oxazole Derivatives ()
- 4-(Piperidin-3-yl)butanoic Acid Hydrochloride: Larger six-membered piperidine ring increases flexibility and alters pharmacokinetics (e.g., longer half-life).
3-(Pyridin-4-yl)butanoic Acid Hydrochloride ()
Methyl 4-(Azetidin-3-yl)benzoate Hydrochloride ()
- Structure : Ester derivative with a benzoate group.
- Applications : The methyl ester acts as a prodrug , improving membrane permeability. Hydrolysis in vivo releases the active carboxylic acid .
Research Implications
- Drug Design : Azetidine’s compact structure offers advantages in CNS-targeted drugs due to blood-brain barrier penetration .
- Synthetic Challenges : Bulky substituents (e.g., 3,5-bistrifluoromethyl in 3f) complicate crystallization but improve yield .
This analysis underscores the importance of structural tailoring to optimize physicochemical and biological performance. Further studies on the target compound’s specific pharmacokinetics are warranted.
References: [1] Synthesis and properties of pyridazinone derivatives. [3] 4-(3-Aminophenyl)butanoic acid hydrochloride database entry. [4, 6] Role of 4-(dimethylamino)butanoic acid in lipid nanoparticles. [13] Collision cross-section data for pyridine analogs.
Biological Activity
4-(Azetidin-3-yl)butanoic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features an azetidine ring, which contributes to its structural uniqueness and potential biological interactions. The compound's molecular formula is CHClNO, and its molecular weight is approximately 175.63 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The compound may act as a modulator for specific receptors, influencing signaling pathways that regulate cellular functions.
- Enzyme Interaction : It has been shown to interact with enzymes involved in metabolic processes, potentially altering their activity and affecting cellular homeostasis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
- Neuroprotective Effects : The compound has been investigated for neuroprotective activities, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems may contribute to its protective effects on neuronal cells.
Case Studies
- Antitumor Activity : A study evaluated the effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis at certain concentrations.
- Neuroprotection in Animal Models : In a rodent model of neurodegeneration, administration of the compound led to improved cognitive function and reduced markers of oxidative stress.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
